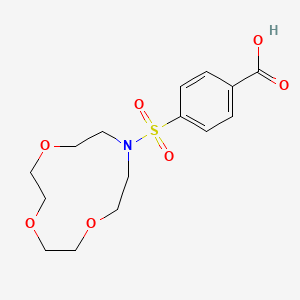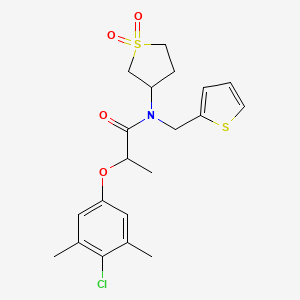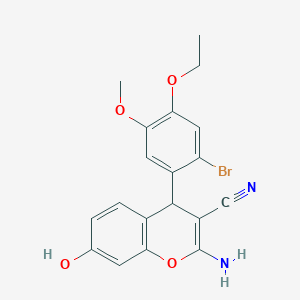![molecular formula C23H23N3O3S B11588940 (6Z)-3-(4-tert-butylphenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11588940.png)
(6Z)-3-(4-tert-butylphenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound with a unique structure that combines a triazole ring with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
化学反応の分析
Types of Reactions
(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Used as a rigid linker in PROTAC development for targeted protein degradation.
Gallium Arsenide (GaAs): A semiconductor material with unique electronic properties.
Uniqueness
(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE stands out due to its unique combination of triazole and thiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H23N3O3S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
(6Z)-3-(4-tert-butylphenyl)-6-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C23H23N3O3S/c1-23(2,3)16-9-6-14(7-10-16)20-24-25-22-26(20)21(27)19(30-22)12-15-8-11-17(28-4)13-18(15)29-5/h6-13H,1-5H3/b19-12- |
InChIキー |
HRZSBEHRCPLCQM-UNOMPAQXSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/S3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11588858.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11588862.png)

![N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11588866.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11588880.png)
![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588883.png)
![2-[(4E)-4-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11588903.png)
![Acridin-9-yl-(5-ethyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11588907.png)
![(2E)-2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11588914.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11588915.png)

![3-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B11588937.png)
![methyl 2-{1-[4-(hexyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588939.png)
